molecular formula C11H10N2O B15116562 N-methylisoquinoline-1-carboxamide

N-methylisoquinoline-1-carboxamide

Cat. No.: B15116562
M. Wt: 186.21 g/mol
InChI Key: FJDABYVERPHCOK-UHFFFAOYSA-N
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Description

N-Methylisoquinoline-1-carboxamide is a heterocyclic compound featuring an isoquinoline core substituted at the 1-position with a carboxamide group, where the nitrogen of the carboxamide is methylated. The methyl group on the carboxamide nitrogen likely influences solubility, lipophilicity, and target interactions compared to bulkier substituents in related compounds .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

N-methylisoquinoline-1-carboxamide

InChI

InChI=1S/C11H10N2O/c1-12-11(14)10-9-5-3-2-4-8(9)6-7-13-10/h2-7H,1H3,(H,12,14)

InChI Key

FJDABYVERPHCOK-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methylisoquinoline-1-carboxamide can be achieved through various methods. One common approach involves the reaction of isoquinoline with methylamine and a carboxylating agent under controlled conditions. This reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the amide bond .

Another method involves the use of phthalimide as a starting material, which undergoes rearrangement under strong alkaline conditions to form isoquinoline derivatives. This is followed by methylation and subsequent amidation to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process typically includes the use of high-purity reagents and solvents, along with precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-methylisoquinoline-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural differences among analogs arise from substituents on the carboxamide nitrogen and isoquinoline ring. These modifications significantly alter molecular weight, polarity, and binding affinity.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Carboxamide/Isoquinoline) Molecular Weight (g/mol) Key Features
N-Methylisoquinoline-1-carboxamide (hypothetical) Methyl/None ~186.23 (estimated) Compact structure, moderate lipophilicity
(S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide Benzyl, phenyl/Dihydro ring ~388.47 (calculated) Bulky substituents, saturated ring, enhanced rigidity
N-(5-Methylthiazol-2-yl)isoquinoline-1-carboxamide 5-Methylthiazolyl/None 269.32 Thiazole heterocycle, potential H-bonding
3-Isoquinolinecarboxamide, 1-(2-chlorophenyl)-N-(1-methylpropyl) 2-Chlorophenyl, 1-methylpropyl/None ~343.84 (calculated) Halogenated aryl group, branched alkyl chain
  • The benzyl and phenyl groups contribute to higher molecular weight and lipophilicity .
  • Thiazole-substituted analog : The 5-methylthiazolyl group introduces sulfur and nitrogen atoms, which may enhance solubility via polar interactions or modulate pharmacokinetics .

Molecular Docking and Structure-Activity Relationships (SAR)

  • Bulkier Substituents : Enhance enzyme inhibition by filling hydrophobic pockets (e.g., benzyl in ) but may reduce solubility and oral bioavailability.
  • Heterocyclic Groups : Thiazole in could improve target selectivity via H-bonding or metal coordination but requires empirical validation.
  • Halogenation : Chlorophenyl groups in may improve binding via halogen bonding but increase molecular weight and toxicity risks.

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